molecular formula C6H5ClN2 B1373755 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 1251029-14-7

4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No. B1373755
M. Wt: 140.57 g/mol
InChI Key: ADZNTQDIKOAPEK-UHFFFAOYSA-N
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Description

4-Chloro-1-(prop-2-yn-1-yl)-1H-pyrazole is a chemical compound with the molecular formula C6H5ClN2 and a molecular weight of 140.57 . It is used in the synthesis of various heterocyclic derivatives .


Synthesis Analysis

The synthesis of compounds related to 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole has been reported in the literature . For instance, the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was achieved with a yield of 93.31% . Another study reported the synthesis of a series of 7-azaindole-1,2,3-triazole bearing N-benzamide derivatives .


Molecular Structure Analysis

The molecular structure of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole comprises a pyrazole ring substituted with a chlorine atom and a prop-2-yn-1-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

1. Synthesis of Antidepressant Molecules

  • Application Summary : This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . The synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be achieved using metal-catalyzed steps .
  • Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .
  • Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .

2. Antimicrobial Activities

  • Application Summary : A series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized . These compounds have shown moderate to excellent activity against various microbial strains .
  • Methods of Application : The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
  • Results or Outcomes : Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

3. Synthesis of Pyrazolo [3,4-d]pyrimidine Derivatives

  • Application Summary : The compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .

4. Synthesis of Anti-depressant Molecules

  • Application Summary : This compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
  • Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .
  • Results or Outcomes : The development of novel anti-depressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .

5. Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles

  • Application Summary : This compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .

6. Synthesis of Pyridine Scaffold

  • Application Summary : The compound is used in the synthesis of pyridine scaffold .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

4. Synthesis of Anti-depressant Molecules

  • Application Summary : This compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
  • Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .
  • Results or Outcomes : The development of novel anti-depressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .

5. Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles

  • Application Summary : This compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .

6. Synthesis of Pyridine Scaffold

  • Application Summary : The compound is used in the synthesis of pyridine scaffold .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety and hazards associated with 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole are not explicitly mentioned in the retrieved sources .

Future Directions

The future directions for the research and application of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

4-chloro-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZNTQDIKOAPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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